6-Bromo-4-chloropyridin-2-ol
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Overview
Description
6-Bromo-4-chloropyridin-2-ol is a halogenated pyridine derivative with the molecular formula C5H3BrClNO. It is a compound of interest in various fields of chemistry due to its unique structure and reactivity. The presence of both bromine and chlorine atoms on the pyridine ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloropyridin-2-ol typically involves halogenation reactions starting from pyridine derivatives. One common method is the bromination of 4-chloropyridin-2-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for further applications in various industries.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloropyridin-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium phosphate (K3PO4)) are utilized in the presence of boronic acids.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives with various functional groups.
Oxidation and Reduction Reactions: Formation of ketones, alcohols, or other oxidized/reduced products.
Coupling Reactions: Formation of biaryl compounds or other coupled products.
Scientific Research Applications
6-Bromo-4-chloropyridin-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with antimicrobial, antiviral, or anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloropyridin-2-ol depends on its specific application. In general, its reactivity is influenced by the presence of halogen atoms and the hydroxyl group on the pyridine ring. These functional groups can interact with various molecular targets, such as enzymes or receptors, leading to desired biological or chemical effects. The exact pathways and molecular targets involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloropyridine: Another halogenated pyridine derivative with similar reactivity but different substitution pattern.
6-Chloropyridin-2-ol: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chloropyridin-3-ol: Differently substituted pyridine with distinct chemical properties.
Uniqueness
6-Bromo-4-chloropyridin-2-ol is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its importance in research and industrial applications.
Biological Activity
6-Bromo-4-chloropyridin-2-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, metabolic pathways, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial agent and its metabolic interactions in microbial systems.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related pyridin-2-ols suggest that they can be metabolized by various bacterial strains, leading to the production of bioactive metabolites. The compound's activity may be attributed to its ability to interfere with microbial metabolic pathways .
Metabolic Pathways
The metabolism of this compound involves hydroxylation processes facilitated by specific bacterial strains such as Burkholderia sp. MAK1. This strain has shown the capability to convert pyridin-2-ols into hydroxylated derivatives, which may enhance their biological efficacy. The metabolic pathway includes:
- Hydroxylation : The initial step involves hydroxylating the pyridine ring.
- Degradation : Subsequent degradation pathways lead to various products, enhancing the compound's bioavailability.
Table 1 summarizes the conversion rates of related pyridine derivatives by Burkholderia sp. MAK1:
Compound | Initial Concentration (mg/mL) | Conversion Rate (%) | Product Produced |
---|---|---|---|
4-Chloropyridin-2-amine | 129 | 96 | 6-amino-4-chloro-pyridin-3-ol |
6-Bromopyridin-2-amine | 173 | - | Hydroxylated at the 5-position |
Case Studies and Research Findings
Several case studies have highlighted the biological activity of compounds similar to this compound:
- Oxyfunctionalization Studies : In a study focused on oxyfunctionalization using whole cells, it was found that Burkholderia sp. MAK1 effectively metabolized various pyridine derivatives, indicating a potential for biocatalysis in synthesizing bioactive compounds .
- Anti-inflammatory Potential : While not directly tested on this compound, related pyridine derivatives have demonstrated anti-inflammatory effects through COX inhibition, suggesting that similar compounds may exhibit comparable activities .
- Toxicity and Safety Profiles : Safety assessments indicate that while some brominated and chlorinated compounds can exhibit toxicity, specific studies on this compound are necessary to fully understand its safety profile in biological systems .
Properties
Molecular Formula |
C5H3BrClNO |
---|---|
Molecular Weight |
208.44 g/mol |
IUPAC Name |
6-bromo-4-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H,8,9) |
InChI Key |
HIECVXAHTDCQNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)Br)Cl |
Origin of Product |
United States |
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